4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide
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Overview
Description
4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Coupling with Benzamide: The final step involves coupling the pyrazole derivative with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and greener reaction conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the benzamide or pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methylsulfonyl-N-(1H-pyrazol-3-yl)benzamide: Similar structure but with the pyrazole ring substituted at a different position.
4-methylsulfonyl-N-(1H-pyrazol-5-yl)benzamide: Another positional isomer with different biological activities.
4-methylsulfonyl-N-(1H-imidazol-4-yl)benzamide: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties.
Uniqueness
4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-18(16,17)10-4-2-8(3-5-10)11(15)14-9-6-12-13-7-9/h2-7H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHUOVKTPAXKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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